molecular formula C13H18FNO3 B2659425 N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide CAS No. 2034585-82-3

N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide

Cat. No.: B2659425
CAS No.: 2034585-82-3
M. Wt: 255.289
InChI Key: PEDUVWOITKVDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a benzamide core with a fluorine atom at the para position and a 2,3-dimethoxy-2-methylpropyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-fluorobenzoic acid, which is then converted to 4-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 4-fluorobenzoyl chloride is then reacted with 2,3-dimethoxy-2-methylpropylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and 2,3-dimethoxy-2-methylpropylamine.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 4-fluorobenzoic acid derivatives.

    Reduction: Formation of 4-fluorobenzylamine derivatives.

    Hydrolysis: Formation of 4-fluorobenzoic acid and 2,3-dimethoxy-2-methylpropylamine.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
  • N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The 2,3-dimethoxy-2-methylpropyl substituent also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(18-3,9-17-2)8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDUVWOITKVDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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